4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
CAS No.: 1070960-87-0
Cat. No.: VC11933750
Molecular Formula: C21H25N3O5S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1070960-87-0 |
|---|---|
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26) |
| Standard InChI Key | AQXUFHASMOXJKK-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
| Canonical SMILES | CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Introduction
The compound 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a synthetic organic molecule characterized by the presence of a sulfamoyl group, a morpholine ring, and a benzamide backbone. Compounds with similar structural motifs are often investigated for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides an in-depth exploration of the compound's structure, synthesis, potential applications, and related research findings.
Structural Features
The molecular structure of this compound can be broken down into the following components:
-
Dimethylsulfamoyl Group: A functional group known for its hydrophilic and electron-withdrawing properties, often contributing to biological activity.
-
Morpholine Ring: A six-membered heterocyclic ring containing both oxygen and nitrogen atoms. Morpholine derivatives are widely studied for their pharmacological potential.
-
Benzamide Backbone: The benzamide group is a common scaffold in medicinal chemistry due to its stability and ability to interact with biological targets.
Molecular Formula:
CHNOS
Molecular Weight:
Approximately 396.48 g/mol.
Structural Diagram:
A detailed structural diagram would depict the connectivity of these groups, emphasizing the morpholine substitution at the phenyl ring and the sulfamoyl group on another benzene ring.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Formation of the Benzamide Core:
-
Reaction of an amine derivative with benzoyl chloride or a similar reagent under controlled conditions.
-
-
Introduction of the Sulfamoyl Group:
-
Sulfonation using dimethylsulfonamide in the presence of activating agents like triethylamine.
-
-
Incorporation of the Morpholine Moiety:
-
Alkylation or acylation reactions to attach the morpholine ring to the benzene scaffold.
-
Each step requires careful optimization to ensure high yields and purity.
Biological Significance
Compounds with structural similarities to 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide have demonstrated diverse biological activities:
-
Antimicrobial Properties:
-
Anticancer Potential:
-
Enzyme Inhibition:
Related Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume